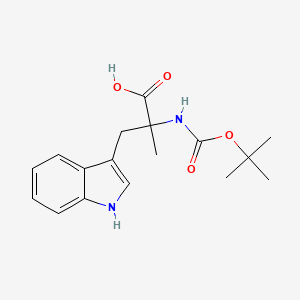

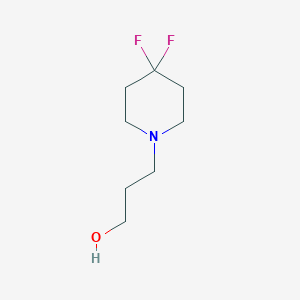

![molecular formula C8H4BrNO2S B3085089 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 1151512-25-2](/img/structure/B3085089.png)

4-Bromothieno[2,3-c]pyridine-2-carboxylic acid

Vue d'ensemble

Description

4-Bromothieno[2,3-c]pyridine is a bicyclic heteroaromatic compound . It is often used in medicinal chemistry due to its well-defined structural features and the ability of the heteroatoms in the ring and of the delocalized electron system to form secondary interactions with the biological target of interest .

Synthesis Analysis

The synthesis of 4-Bromothieno[2,3-c]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors . The reaction was carried out starting from 4-bromothieno[2,3-c]pyridine-2-carboxylic acid .Molecular Structure Analysis

The molecular formula of this compound methyl ester, a derivative of 4-Bromothieno[2,3-c]pyridine, is C9H6BrNO2S . The molecular weight is 272.12 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromothieno[2,3-c]pyridine are complex and can involve multiple steps . For example, in the synthesis of GRK2 inhibitors, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Applications De Recherche Scientifique

Synthesis and Drug Discovery

4-Bromothieno[2,3-c]pyridine-2-carboxylic acid and its derivatives are primarily utilized in the synthesis of complex chemical structures. Lucas et al. (2015) demonstrated the regioselective bromination of thieno[2,3-b]pyridine, highlighting the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015). This process facilitates the creation of various compounds that can be further researched for potential therapeutic applications.

Fluorescence Behavior in Thienopyridine Derivatives

The study of fluorescence in thienopyridine derivatives is another significant application. Toche and Chavan (2013) synthesized 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines and studied the effect of donor-acceptor substituents on their absorption, emission properties, and fluorescent quantum yields (Toche & Chavan, 2013). These findings have implications in materials science, particularly in the development of fluorescent materials for various applications.

Antitumor Potential

A prominent area of research involves evaluating the antitumor potential of this compound derivatives. Queiroz et al. (2011) synthesized and evaluated methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates for their tumor cell growth inhibitory activity. They discovered that certain derivatives significantly altered cell cycle distribution and induced apoptosis in tumor cell lines (Queiroz et al., 2011). This research opens avenues for the development of new anticancer therapies.

Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of a variety of heterocyclic compounds. Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including thieno[2,3-b]pyridines, through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles (Volochnyuk et al., 2010). Such syntheses contribute significantly to medicinal chemistry and drug design.

Mécanisme D'action

Target of Action

The primary target of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the sensitivity of G protein-coupled receptors, which are involved in various physiological processes.

Mode of Action

this compound interacts with its target, GRK2, by forming hydrogen bonds with the hinge region of the kinase . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Pharmacokinetics

Its molecular weight of 27212 suggests it may have good oral bioavailability, as molecules under 500 Daltons typically do.

Result of Action

The result of the action of this compound is the inhibition of GRK2 . This inhibition could potentially modulate the sensitivity of G protein-coupled receptors, affecting various physiological processes.

Safety and Hazards

While specific safety and hazard information for 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid was not found, general precautions should be taken when handling this compound. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

The future directions for research on 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid and its derivatives are promising. They could serve as starting points for future drug discovery programs . For instance, a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs have been prepared .

Propriétés

IUPAC Name |

4-bromothieno[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKJZKJDJZNFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CN=CC(=C21)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249994 | |

| Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1151512-25-2 | |

| Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151512-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

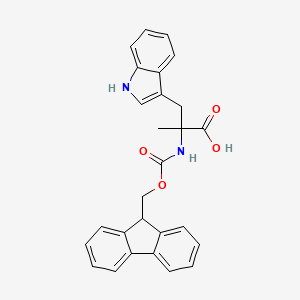

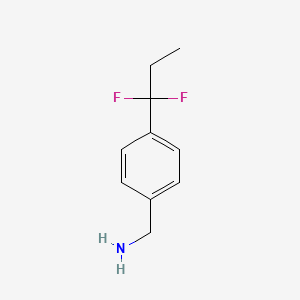

![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)

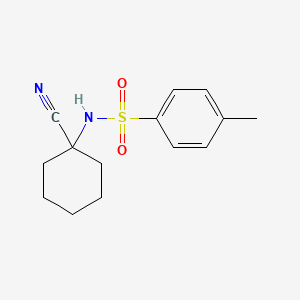

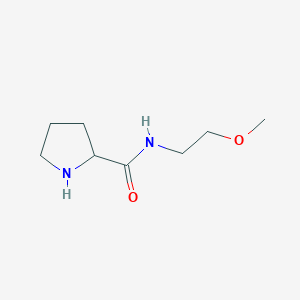

![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)

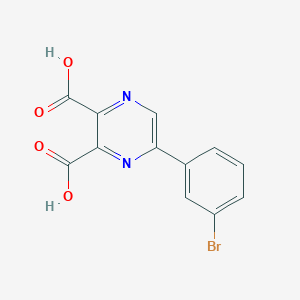

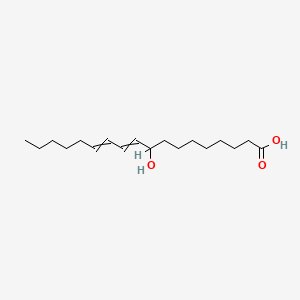

![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)

![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)